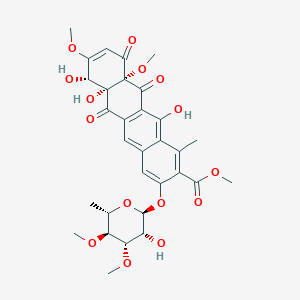
Elloramycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elloramycin D is a natural product found in Streptomyces olivaceus with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Elloramycin D has been extensively studied for its antitumor properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), breast carcinoma (MDA-MB 231), and melanoma (SK-Mel 30).
Case Study: Antitumor Efficacy
- Objective : To evaluate the cytotoxicity of this compound against cancer cell lines.
- Method : Proliferation inhibition assays were conducted using standard protocols.
- Results :
- IC50 values for this compound ranged from 14.9 to 25.4 µg/ml against various cancer cell lines.
- Comparatively, other derivatives like 2'-demethoxy-elloramycin showed significant activity, while some less methylated derivatives exhibited improved antimicrobial activity against Gram-positive bacteria .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| This compound | A549 | 14.9 |
| 2'-demethoxy-elloramycin | MDA-MB 231 | 25.4 |
| Less methylated derivatives | Various Gram-positive | Variable |
Antimicrobial Properties
This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, particularly Gram-positive bacteria.
Case Study: Antimicrobial Activity
- Objective : To assess the antimicrobial efficacy of this compound.
- Method : Disk diffusion method was employed against various bacterial strains.
- Results :
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Streptococcus pneumoniae | 18 |
| Bacillus subtilis | 22 |
Biosynthetic Applications
The biosynthesis of this compound has been a subject of interest for generating novel derivatives through genetic manipulation. Research has focused on cloning the biosynthetic gene clusters associated with Elloramycin, which facilitates the production of hybrid compounds with potentially enhanced properties.
Case Study: Genetic Engineering for Derivative Production
- Objective : To explore the genetic basis for producing novel elloramycin derivatives.
- Method : Transformation of Streptomyces species with cloned biosynthetic genes.
- Results :
Propiedades
Fórmula molecular |
C31H34O15 |
|---|---|
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-22(34)24(42-5)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24-,26+,29-,30+,31+/m0/s1 |
Clave InChI |
ATXJXGVGALFDOB-LNENUYDRSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)O)OC)OC |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)O)OC)OC |
Sinónimos |
elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















